molecular formula C10H12BrNO2 B5831337 2-(4-bromophenoxy)-N,N-dimethylacetamide

2-(4-bromophenoxy)-N,N-dimethylacetamide

Cat. No.: B5831337
M. Wt: 258.11 g/mol
InChI Key: PWQVGQOGVQYWOC-UHFFFAOYSA-N
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Description

Contextual Significance of Acetamide (B32628) Scaffolds in Chemical Research

The acetamide functional group is a cornerstone of organic and medicinal chemistry, valued for its stability, synthetic versatility, and prevalence in biologically active molecules.

The acetamide moiety is a fundamental building block in organic synthesis. In medicinal chemistry, this scaffold is present in numerous clinically prescribed drugs, contributing to treatments for infections, pain, inflammation, and viral illnesses. The development of novel molecular scaffolds, such as by conjugating acetamides with other functional groups like sulfonamides, is an active area of research aimed at discovering new pharmacological agents. wikipedia.orgnbinno.comacs.org For instance, screening libraries of chloroacetamide fragments has been a successful strategy for identifying new covalent inhibitors for challenging biological targets. nih.gov

Furthermore, the N,N-dimethylacetamide (DMAc) component of the title compound is itself a widely used high-boiling, polar aprotic solvent in industrial and laboratory settings. nih.gov It is valued for its ability to dissolve a wide range of substances, including polymers and poorly soluble drugs, and its stability in the presence of strong bases. nih.gov This dual role of the acetamide group—as both a stable solvent and a key pharmacophore—highlights its importance in chemical research.

The aryl ether linkage (Ar-O-R) is another structurally significant motif. This bond is a key feature in a vast number of natural products and pharmacologically important molecules. The synthesis of aryl ethers is therefore a critical transformation in organic chemistry.

Classic methods like the Williamson ether synthesis are often supplemented by more advanced transition-metal-catalyzed cross-coupling reactions, such as the Ullmann and Chan-Lam couplings, which allow for the formation of these bonds under milder conditions. Palladium-catalyzed systems, for example, can facilitate the coupling of aryl halides with alcohols to form aryl ethers in moderate to good yields. The ability to reliably construct this linkage is essential for the synthesis of complex molecular architectures found in modern pharmaceuticals and materials.

Overview of Brominated Aromatic Systems in Molecular Design

The incorporation of halogen atoms, particularly bromine, into aromatic systems is a deliberate and strategic choice in molecular design, offering unique reactivity and the potential for specific intermolecular interactions.

Aryl bromides are highly versatile intermediates in synthetic chemistry. Their true power is unleashed in transition-metal-catalyzed cross-coupling reactions, where the carbon-bromine bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds.

Prominent examples include the Suzuki-Miyaura, Stille, and Sonogashira-Hagihara reactions, which couple aryl bromides with organoboron, organotin, and organocopper/alkyne reagents, respectively. These reactions are fundamental tools for constructing complex molecules from simpler, readily available building blocks. The predictable reactivity of the aryl bromide makes it a reliable functional handle for late-stage diversification of a molecular scaffold, allowing chemists to generate a library of analogues from a common intermediate.

Beyond their role as synthetic handles, halogens are strategically integrated into molecules to modulate their physical and biological properties. A key principle governing this is the phenomenon of "halogen bonding," a noncovalent interaction between an electropositive region on a halogen atom (the σ-hole) and a nucleophile.

This interaction is highly directional and its strength is tunable, making it a valuable tool in drug design and supramolecular chemistry. nih.gov Introducing a bromine atom can enhance a drug's binding affinity and selectivity for its target protein by forming specific halogen bonds with backbone amides or carbonyl oxygens. Furthermore, the inclusion of halogens increases a molecule's lipophilicity, which can improve its ability to cross biological membranes. nih.gov

Rationale for Investigating 2-(4-Bromophenoxy)-N,N-dimethylacetamide

The rationale for the synthesis and investigation of this compound emerges directly from the confluence of the properties of its constituent parts. This compound represents a molecular scaffold that is primed for further chemical exploration and potential biological application.

Firstly, it incorporates the acetamide group, a well-established pharmacophore, and the stable aryl ether linkage, both of which are common in bioactive molecules. wikipedia.org Secondly, the presence of the 4-bromo substituent on the phenoxy ring serves two primary strategic purposes. It acts as a key site for synthetic modification via the powerful and diverse cross-coupling reactions available for aryl bromides. This allows the core scaffold to be readily elaborated into a wide array of more complex derivatives.

Simultaneously, the bromine atom itself can participate in halogen bonding, potentially enhancing the molecule's interaction with biological targets like proteins or enzymes. Therefore, this compound can be viewed as an ideal candidate for fragment-based drug discovery programs or as a versatile intermediate in the synthesis of new chemical entities for materials science or medicinal chemistry.

Chemical and Physical Properties

PropertyValue (Computed)
Molecular Formula C₁₁H₁₄BrNO₃
Molecular Weight 288.14 g/mol
XLogP3-AA 2.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Exact Mass 287.01571 Da
Topological Polar Surface Area 38.8 Ų

Unique Structural Features and Synthetic Challenges

The compound This compound is a specific example of a brominated phenoxy derivative. Its structure is characterized by three key components: a 4-bromophenol (B116583) group, an ether linkage (-O-), and an N,N-dimethylacetamide group.

The 4-bromophenoxy moiety consists of a benzene (B151609) ring substituted with a bromine atom at the para position relative to the ether linkage. This bromine atom is an electron-withdrawing group that influences the electron density of the aromatic ring. The N,N-dimethylacetamide portion provides a polar, aprotic character to the molecule and contains a tertiary amide functional group, which is generally stable to hydrolysis, especially under basic conditions. wikipedia.org The ether bond connects the aromatic ring to the acetamide's alpha-carbon, providing a degree of rotational freedom.

Below is a table summarizing the key physicochemical properties of the constituent parts and the final compound.

Property4-BromophenolN,N-DimethylacetamideThis compound
Molecular Formula C₆H₅BrOC₄H₉NOC₁₀H₁₂BrNO₂
Molar Mass 173.01 g/mol 87.12 g/mol 258.11 g/mol
Appearance Beige to pinkish-beige crystalline solidColorless liquid(Predicted) Solid
Boiling Point 238 °C165.1 °CNot available
Melting Point 66.4 °C-20 °CNot available
Solubility Slightly soluble in waterMiscible in waterNot available

Data for 4-Bromophenol and N,N-Dimethylacetamide sourced from publicly available chemical databases. Data for the title compound are calculated or predicted.

The synthesis of this compound typically proceeds via the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.com This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. wikipedia.orgfrancis-press.com The most common route involves two main steps:

Deprotonation of 4-bromophenol: 4-bromophenol is treated with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the more nucleophilic sodium or potassium 4-bromophenoxide salt.

Nucleophilic Substitution: The resulting phenoxide then reacts with a haloacetamide, such as 2-bromo-N,N-dimethylacetamide or 2-chloro-N,N-dimethylacetamide, via an Sₙ2 mechanism. wikipedia.orglibretexts.org The phenoxide ion attacks the electrophilic carbon atom bearing the halogen, displacing it to form the final ether product.

A typical procedure for a related synthesis involves reacting the chloroacetamide derivative with a phenol (B47542) in the presence of a base like potassium carbonate in a suitable solvent. rsc.org

Synthetic challenges in this process can include:

Side Reactions: Since the alkylating agent (the haloacetamide) is a primary halide, the Sₙ2 reaction is generally favored. However, elimination reactions can become a competing pathway under certain conditions, although this is less of a concern with primary halides. wikipedia.orgmasterorganicchemistry.com

Reaction Conditions: The choice of solvent, temperature, and base is crucial for optimizing the reaction yield and minimizing side products. Polar aprotic solvents like DMSO are often effective for Sₙ2 reactions. libretexts.org

Purification: The final product must be separated from unreacted starting materials, the salt byproduct (e.g., NaCl or KBr), and any other impurities. This typically requires extraction and purification techniques such as column chromatography. rsc.org

Emerging Areas of Research for Related Chemical Entities

While specific research on this compound is not extensively documented in public literature, the broader class of phenoxy acetamide derivatives is a subject of significant investigation, particularly in medicinal chemistry. The structural motifs present in this compound are found in various biologically active molecules.

Research into related chemical entities has revealed potential applications in several areas:

Anti-inflammatory Agents: Halogen-containing phenoxy derivatives have been shown to possess enhanced anti-inflammatory properties. The introduction of a halogen can modulate the molecule's interaction with biological targets.

Selective COX-2 Inhibitors: Structurally similar phenoxy acetic acid derivatives have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. In some studies, the presence of a bromine atom at the para-position of the phenoxy ring resulted in a marked enhancement of inhibitory activity against the COX-2 enzyme, which is a key target for anti-inflammatory drugs.

Anticonvulsant Activity: Certain acetamide derivatives have been evaluated for their anticonvulsant and neurotoxic effects, showing potential for the development of new therapies for neurological disorders.

Antiviral and Antimicrobial Agents: The phenoxy acetamide scaffold is explored for a range of therapeutic applications, including the development of antiviral and antimicrobial drugs. nih.gov

The research suggests that the combination of a brominated phenoxy group with an acetamide core, as seen in this compound, represents a promising scaffold for the discovery of new chemical entities with potential therapeutic value.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenoxy)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(2)10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQVGQOGVQYWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 2-(4-Bromophenoxy)-N,N-dimethylacetamide

The direct synthesis of this compound can be strategically disconnected into two main bond formations: the amide bond of the N,N-dimethylacetamide moiety and the ether bond of the 4-bromophenoxy group. The sequence of these bond-forming steps can be varied to devise convergent and efficient synthetic pathways.

Amidation Reactions Incorporating N,N-Dimethylacetamide Moieties

The formation of the N,N-dimethylacetamide functional group is a crucial step in the synthesis of the target molecule. This can be accomplished through various amidation reactions, where the robust amide bond is constructed.

The direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov To overcome this, the carboxylic acid is typically activated to enhance its electrophilicity. nih.govlibretexts.org A wide array of activating agents have been developed for this purpose. libretexts.org

Commonly used activating agents can be broadly categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. libretexts.orggoogle.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), react with carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine. google.com To suppress side reactions and minimize racemization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often employed. google.com Phosphonium reagents (e.g., BOP, PyBOP) and aminium/uronium reagents (e.g., HBTU, HATU) represent another important class of coupling agents that offer high efficiency and are particularly useful in peptide synthesis. libretexts.orggoogle.com

Another classical approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride (B1165640). google.com For instance, reacting 2-(4-bromophenoxy)acetic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride would generate the corresponding acyl chloride, which then smoothly reacts with dimethylamine (B145610) to furnish the desired amide.

Activating Agent ClassExamplesMechanism of Action
CarbodiimidesDCC, DIC, EDCForms a reactive O-acylisourea intermediate.
Phosphonium SaltsBOP, PyBOPActivates the carboxylic acid to form a phosphonium ester.
Aminium/Uronium SaltsHBTU, HATUForms an active ester with HOBt or HOAt derivatives.
Halogenating AgentsSOCl₂, (COCl)₂Converts the carboxylic acid to a highly reactive acyl chloride.

N,N-Dimethylacetamide (DMAc) is a high-boiling, polar aprotic solvent that is miscible with water and most organic solvents. wikipedia.orgchemicalbook.com Its ability to dissolve a wide range of compounds makes it a versatile solvent for many organic reactions, including amide bond formation. chemicalbook.comncats.io Beyond its role as a solvent, DMAc can also participate directly as a reactant in certain chemical transformations. nih.gov

In some instances, DMAc can serve as a source for the N,N-dimethylaminocarbonyl moiety. nih.gov For example, under specific catalytic conditions, DMAc can undergo transamidation with primary amines. nih.gov However, for the synthesis of this compound, its primary role in amidation would be as a solvent, facilitating the reaction between an activated derivative of 2-(4-bromophenoxy)acetic acid and dimethylamine. Weakly basic amines have been shown to react efficiently with acid chlorides in DMAc without the need for an added base, highlighting the solvent's role as a latent Brønsted base. masterorganicchemistry.com

The Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) or DMAc with an activating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is a powerful electrophile. ncats.io The reaction of a substituted amide with POCl₃ yields a substituted chloroiminium ion, which is the active Vilsmeier reagent. ncats.io

In the context of amidation, the Vilsmeier reagent can act as an activating agent for carboxylic acids. ncats.io The reaction of a carboxylic acid with the Vilsmeier complex generates a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. This one-pot procedure, where the Vilsmeier reagent is generated in situ from DMAc and an activating agent like thionyl chloride, provides an efficient method for synthesizing amides directly from carboxylic acids and amines. ncats.io

Etherification Strategies for the 4-Bromophenoxy Moiety

The formation of the ether linkage is another critical transformation in the synthesis of this compound. This is most commonly achieved through a nucleophilic substitution reaction where the oxygen of 4-bromophenol (B116583) acts as the nucleophile.

A highly effective and widely used method for this purpose is the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com This reaction involves the deprotonation of an alcohol or a phenol (B47542) to form the corresponding alkoxide or phenoxide, which then acts as a potent nucleophile. masterorganicchemistry.com In the synthesis of the target molecule, 4-bromophenol would be treated with a suitable base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH), to generate the 4-bromophenoxide anion. This nucleophile then displaces a leaving group from an electrophilic partner, in this case, 2-chloro-N,N-dimethylacetamide, via an Sₙ2 mechanism to form the desired ether. masterorganicchemistry.com

A close analogue, 2-(4-formylphenoxy)-N-phenylacetamide, has been synthesized via the reaction of 2-chloro-N-phenylacetamide with 4-hydroxybenzaldehyde (B117250) in the presence of a base, demonstrating the feasibility of this approach. rsc.org

Reactant 1 (Nucleophile Precursor)Reactant 2 (Electrophile)BaseProduct
4-Bromophenol2-Chloro-N,N-dimethylacetamideK₂CO₃, NaH, NaOHThis compound

While the Williamson ether synthesis is the more conventional approach, the ether linkage could theoretically be formed via a Nucleophilic Aromatic Substitution (SₙAr) reaction. In this scenario, the nucleophile would be the oxygen of a hydroxyacetamide derivative, and the electrophile would be an activated 4-bromophenyl derivative.

For an SₙAr reaction to be facile, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, the bromine atom). The 4-bromo substituent itself is not a sufficiently strong activating group for SₙAr. Therefore, a direct reaction between a hydroxyacetamide and 1,4-dibromobenzene (B42075) under standard SₙAr conditions would be highly unlikely to proceed efficiently. This route is generally not considered a practical approach for the synthesis of this compound.

Copper- or Palladium-Catalyzed Etherification Approaches

The synthesis of the diaryl ether framework of this compound is classically achieved through cross-coupling reactions, primarily relying on copper or palladium catalysis. These methods facilitate the formation of the crucial C-O bond between a phenol and an aryl halide.

The Ullmann condensation , a traditional copper-catalyzed method, involves the coupling of an aryl halide with an alcohol or phenol. wikipedia.org In a likely synthetic route to the title compound, 4-bromophenol would be coupled with 2-bromo-N,N-dimethylacetamide. Historically, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder in polar, high-boiling solvents like DMF or nitrobenzene. wikipedia.orgorganic-chemistry.org Modern advancements have introduced ligand-accelerated catalysis, allowing for milder reaction conditions and improved yields. magtech.com.cn Ligands such as 1,10-phenanthroline (B135089) or various amino acids can enhance the solubility and reactivity of the copper catalyst. nih.gov

A more contemporary alternative is the Buchwald-Hartwig C-O coupling reaction , a palladium-catalyzed process known for its high efficiency and broad substrate scope. This methodology typically offers milder conditions and greater functional group tolerance compared to the classical Ullmann reaction. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by reaction with the deprotonated phenol and subsequent reductive elimination to yield the diaryl ether. The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands being particularly effective.

Reaction TypeCatalyst System (Typical)BaseSolventTemperature (°C)
Ullmann Ether Synthesis CuI (5-20 mol%), Ligand (e.g., L-proline, 1,10-phenanthroline)K₂CO₃, Cs₂CO₃DMF, Dioxane100-160
Buchwald-Hartwig Etherification Pd₂(dba)₃ (1-5 mol%), Ligand (e.g., XPhos, RuPhos)K₃PO₄, Cs₂CO₃Toluene, Dioxane80-120

This table presents typical conditions for aryl ether synthesis and serves as a general guide.

Advanced Functionalization and Derivatization Strategies

The bromine atom on the phenoxy ring of this compound serves as a versatile handle for a wide array of metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. yonedalabs.com This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organic halide. nih.gov For this compound, this reaction would replace the bromine atom with a new aryl or vinyl group, creating biaryl or styrenyl structures. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronate complex (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. yonedalabs.com The versatility of commercially available boronic acids makes this a highly valuable tool for structural diversification. rsc.orgresearchgate.net

ComponentExamplesPurpose
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyst
Ligand PPh₃, SPhos, XPhosStabilizes Pd(0), facilitates oxidative addition/reductive elimination
Boron Reagent Arylboronic acids, Arylboronic esters (pinacol)Source of the new aryl group
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boron reagent for transmetalation
Solvent Toluene/H₂O, Dioxane/H₂O, DMFSolubilizes reactants and catalyst

This table outlines common components for Suzuki-Miyaura cross-coupling of aryl bromides.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for constructing carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.org Applying this reaction to this compound allows for the introduction of a wide range of nitrogen-containing substituents, including anilines, alkylamines, and various heterocycles. organic-chemistry.org This transformation has become indispensable in medicinal chemistry for synthesizing arylamine motifs. researchgate.net The reaction mechanism is similar to other palladium cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The development of sophisticated, sterically hindered phosphine ligands has been crucial for achieving high efficiency with a broad scope of amine and aryl halide partners. bond.edu.au

ComponentExamplesPurpose
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalyst, forms active Pd(0)
Ligand BINAP, XPhos, JohnPhosEssential for catalytic activity and substrate scope
Amine Primary amines, Secondary amines, Anilines, N-HeterocyclesNucleophile, source of the new nitrogen group
Base NaOt-Bu, K₃PO₄, LiHMDSDeprotonates the amine in the catalytic cycle
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvent

This table summarizes typical reagents used in the Buchwald-Hartwig amination of aryl bromides.

The Sonogashira coupling is the most prevalent method for forming a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction, co-catalyzed by palladium and copper, would transform this compound into its corresponding arylalkyne derivative. nrochemistry.com The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle is responsible for the oxidative addition of the aryl bromide and the final reductive elimination, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. beilstein-journals.org Copper-free versions of the Sonogashira reaction have also been developed to avoid potential issues with homocoupling of the alkyne. nih.gov

ComponentExamplesPurpose
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Primary cross-coupling catalyst
Copper Co-catalyst CuIActivates the alkyne
Terminal Alkyne Phenylacetylene, TrimethylsilylacetyleneSource of the alkyne group
Base Et₃N, i-Pr₂NH (often serves as solvent)Deprotonates the alkyne, neutralizes H-X byproduct
Solvent THF, DMF, AcetonitrileCo-solvent if the amine base is not used as the solvent

This table details the standard components for Sonogashira coupling reactions.

C-H Functionalization Methodologies

Beyond reactions at the bromine site, the this compound scaffold is amenable to advanced C-H functionalization strategies. The N-phenoxyacetamide moiety itself can act as an internal oxidizing directing group in rhodium-catalyzed reactions. rsc.org This allows for the selective activation of the C-H bond at the ortho-position of the phenoxy ring. acs.org

Research has shown that Rh(III)-catalyzed C-H activation of N-phenoxyacetamides, in the presence of coupling partners like 1,3-dienes, can lead to the construction of complex heterocyclic structures such as dihydrobenzofurans. acs.orgorganic-chemistry.org This redox-neutral [3+2] annulation process is highly chemo- and regioselective. The reaction is typically initiated by a pre-catalyst like [RhCp*Cl₂]₂ and proceeds through a five-membered rhodacycle intermediate formed by the chelation-assisted C-H activation. researchgate.net This approach represents a highly atom- and step-economical method for elaborating the core structure without relying on pre-functionalized starting materials. snnu.edu.cn

ComponentExample Reagent/ConditionRole
Substrate N-Phenoxyacetamide derivativeDirecting group and reactant
Catalyst [RhCp*Cl₂]₂C-H activation catalyst
Coupling Partner 1,3-Dienes, AlkylidenecyclopropanesProvides atoms for annulation
Solvent MeOH, THFInfluences reaction pathway and selectivity
Temperature 60 - 100 °CThermal condition for catalysis

This table outlines the key components for the Rh(III)-catalyzed C-H functionalization of N-phenoxyacetamides.

Modifications of the Acetamide (B32628) Moiety

While direct N-alkylation or N-acylation of the tertiary N,N-dimethylacetamide group is generally not feasible due to the lack of an N-H bond, modifications to the synthetic route could introduce alternative N-substituents. For example, starting with 2-(4-bromophenoxy)acetic acid, a variety of amides could be synthesized by reacting the corresponding acid chloride with different primary or secondary amines. This would allow for the introduction of a wide range of alkyl and aryl groups at the nitrogen atom.

In a hypothetical N-acylation scenario, if a primary or secondary amide analogue of this compound were used, standard acylation conditions could be employed. This would typically involve reacting the amide with an acyl chloride or anhydride in the presence of a base to yield the corresponding N-acyl derivative.

The selective reduction of the amide carbonyl in this compound to the corresponding amine, 2-(4-bromophenoxy)-N,N-dimethylethanamine, represents a valuable transformation. This modification would significantly alter the electronic nature of the side chain, converting the neutral amide into a basic amine.

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

The ¹H NMR spectrum of 2-(4-bromophenoxy)-N,N-dimethylacetamide is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule.

Aromatic Protons: The protons on the 4-bromophenoxy group would appear in the aromatic region of the spectrum, typically between 6.8 and 7.5 ppm. Due to the para-substitution pattern, these four protons would present as a pair of doublets (an AA'BB' system), reflecting coupling between adjacent protons on the benzene (B151609) ring.

Methylene (B1212753) Protons (-O-CH₂-): A singlet corresponding to the two methylene protons would be expected. This signal would be located in the region of 4.5-4.7 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen and carbonyl group.

N-Methyl Protons (-N(CH₃)₂): A key feature of the N,N-dimethylacetamide moiety is the restricted rotation around the carbon-nitrogen (C-N) amide bond. This restricted rotation makes the two methyl groups magnetically non-equivalent at room temperature. montana.eduwinthrop.edu One methyl group is cis to the carbonyl oxygen, while the other is trans. montana.edu Consequently, two distinct singlets are expected for these six protons, typically appearing around 2.9 and 3.1 ppm. winthrop.edu

Expected ¹H NMR Data Summary

ProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic (2H)~7.4Doublet
Aromatic (2H)~6.9Doublet
Methylene (-OCH₂-)~4.6Singlet
N-Methyl (3H)~3.1Singlet
N-Methyl (3H)~2.9Singlet

Note: This table represents expected values based on analogous compounds and general principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to appear as a singlet at the low-field end of the spectrum, typically around 168-170 ppm.

Aromatic Carbons: Four distinct signals are expected for the six carbons of the p-bromophenoxy group. The carbon atom bonded to the oxygen (C-O) would appear around 157 ppm. The carbon bonded to the bromine (C-Br) would be found near 115 ppm. The remaining four aromatic carbons (CH) would give two signals in the range of 116-133 ppm.

Methylene Carbon (-O-CH₂-): The methylene carbon, influenced by the adjacent oxygen, is expected to resonate around 67 ppm.

N-Methyl Carbons (-N(CH₃)₂): Similar to the protons, the two N-methyl carbons are non-equivalent due to restricted C-N bond rotation. They are expected to produce two distinct signals around 35 and 37 ppm.

Expected ¹³C NMR Data Summary

Carbon AtomExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~169
Aromatic (C-O)~157
Aromatic (CH)~133
Aromatic (CH)~117
Aromatic (C-Br)~115
Methylene (-OCH₂-)~67
N-Methyl (-NCH₃)~37
N-Methyl (-NCH₃)~35

Note: This table represents expected values based on analogous compounds and general principles. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks between the coupled aromatic protons, confirming their adjacency on the benzene ring. No other cross-peaks would be expected due to the lack of other proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, the methylene proton singlet to the methylene carbon signal, and the two N-methyl proton singlets to their respective N-methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). columbia.edu This is a powerful tool for piecing together the molecular skeleton. Key expected HMBC correlations for this molecule would include:

The methylene protons (-OCH₂-) showing a cross-peak to the amide carbonyl carbon.

The methylene protons showing correlations to the aromatic C-O carbon.

The N-methyl protons showing a correlation to the amide carbonyl carbon.

The N,N-dimethylacetamide functionality is a classic system for studying restricted rotation via dynamic NMR (DNMR) spectroscopy. montana.eduacs.org The partial double-bond character of the amide C-N bond creates a significant energy barrier to rotation. acs.org

This rotational barrier can be investigated using variable-temperature (VT) ¹H NMR experiments. researchgate.net

At low temperatures, the rotation is slow on the NMR timescale, and two separate singlets are observed for the non-equivalent N-methyl groups. montana.edu

As the temperature is increased, the rate of rotation increases. The two singlets broaden, move closer together, and eventually merge into a single broad peak at a specific temperature known as the coalescence temperature (Tc). winthrop.edu

At temperatures above coalescence, the rotation is fast on the NMR timescale, and the two methyl groups become effectively equivalent, resulting in a single, sharp singlet. winthrop.edu

By analyzing the line shapes of the spectra at different temperatures, the rate constant (k) for the rotational process can be calculated. This allows for the determination of the Gibbs free energy of activation (ΔG‡), which quantifies the rotational barrier. For the parent N,N-dimethylacetamide, this barrier is well-studied and provides a strong precedent for the expected behavior in the title compound. winthrop.eduresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared light, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound would be characterized by several strong absorption bands corresponding to its key functional groups.

Amide C=O Stretch: The most intense and characteristic absorption would be the carbonyl (C=O) stretching vibration of the tertiary amide. This band is expected to appear in the region of 1650-1670 cm⁻¹.

C-O-C Ether Stretches: The aryloxy ether linkage would produce characteristic C-O stretching bands. An asymmetric C-O-C stretch would be expected around 1240-1260 cm⁻¹, and a symmetric stretch would appear near 1020-1040 cm⁻¹.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond of the tertiary amide would likely be observed in the 1100-1200 cm⁻¹ range.

C-H Stretches: Aromatic C-H stretching vibrations would appear as sharp bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be found just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C-Br Stretch: The vibration of the carbon-bromine bond would be found in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Expected FTIR Absorption Bands

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Amide (C=O)Stretch1650 - 1670
Aryl Ether (C-O-C)Asymmetric Stretch1240 - 1260
Aromatic Ring (C=C)Stretch1450 - 1600
Alkyl C-HStretch2850 - 2960
Aromatic C-HStretch> 3000

Note: This table represents expected values based on characteristic group frequencies. Actual experimental values may vary.

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its unique chemical structure. Analysis of this compound would reveal characteristic bands corresponding to its distinct functional groups.

While a specific experimental spectrum for this compound is not publicly available, the expected Raman shifts can be predicted based on the analysis of its constituent parts: the 4-bromophenoxy group and the N,N-dimethylacetamide moiety. The para-disubstituted benzene ring, the carbon-bromine bond, the ether linkage, and the tertiary amide group each possess characteristic vibrational frequencies. For instance, the strong Raman scattering of the aromatic ring breathing mode and the distinct signal from the C-Br stretch are expected to be prominent features in the spectrum. renishaw.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound through ionization and analysis of the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. For this compound (molecular formula C₁₀H₁₂BrNO₂), the exact mass can be calculated with high precision.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of nearly equal intensity and separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom in the ion.

The fragmentation pattern can also be predicted. Common fragmentation pathways for ethers involve cleavage of the C-O bond, while amides can fragment via alpha-cleavage adjacent to the carbonyl group. libretexts.org

Table 2: Calculated HRMS Data for this compound
Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M (⁷⁹Br)]⁺C₁₀H₁₂⁷⁹BrNO₂257.0051
[M (⁸¹Br)]⁺C₁₀H₁₂⁸¹BrNO₂258.9931
[M+H (⁷⁹Br)]⁺C₁₀H₁₃⁷⁹BrNO₂258.0129
[M+H (⁸¹Br)]⁺C₁₀H₁₃⁸¹BrNO₂260.0109

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

Integrating liquid chromatography with mass spectrometry (LC-MS) allows for the separation of complex mixtures and the subsequent identification and quantification of the individual components. rsc.org For the analysis of this compound, a reverse-phase LC method coupled with an electrospray ionization (ESI) mass spectrometer would be highly effective.

A typical method would involve a C18 stationary phase to separate the compound based on its moderate hydrophobicity. A gradient elution using a mobile phase consisting of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation and enhance ESI efficiency, would be employed. nih.gov The mass spectrometer would be set to operate in positive ion mode to detect the protonated molecule [M+H]⁺. This setup provides high sensitivity and selectivity for the analysis of the target compound in various matrices. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which govern the material's macroscopic properties.

Determination of Crystal System and Space Group

While the crystal structure of this compound has not been reported, analysis of structurally similar compounds provides insight into its likely crystallographic properties. Compounds containing a 4-bromophenyl or 4-bromophenoxy moiety frequently crystallize in common crystal systems such as monoclinic or orthorhombic. redalyc.orgnih.gov For example, 2-Bromo-N-(4-bromophenyl)acetamide crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net Similarly, 8-(4-bromophenoxy) caffeine has been found to crystallize in the orthorhombic P2₁2₁2₁ space group. redalyc.org

The determination for this compound would involve diffracting X-rays from a single crystal and analyzing the resulting diffraction pattern. The symmetry of this pattern allows for the unambiguous assignment of one of the seven crystal systems and one of the 230 possible space groups, which describe the translational and rotational symmetry elements within the crystal lattice.

Table 3: Common Crystal Systems and Space Groups for Structurally Related Compounds
CompoundCrystal SystemSpace GroupReference
8-(4-bromophenoxy) caffeineOrthorhombicP2₁2₁2₁ redalyc.org
1-(4-bromophenyl)but-3-yn-1-oneMonoclinicP2₁/n nih.goviucr.org
2-Bromo-N-(4-bromophenyl)acetamideMonoclinicP2₁/n researchgate.net

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Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Reactivity and Reaction Pathways

Transition State Analysis for Key Chemical Transformations

Transition state analysis is a cornerstone of computational chemistry for predicting the feasibility and mechanism of chemical reactions. For 2-(4-bromophenoxy)-N,N-dimethylacetamide, key chemical transformations would include nucleophilic substitution at the carbonyl carbon, cleavage of the ether bond, and reactions involving the aromatic ring.

Transition state calculations would involve mapping the potential energy surface for a given reaction to locate the saddle point corresponding to the transition state. The geometric parameters and vibrational frequencies of this transition state structure are critical for understanding the reaction mechanism. For instance, in the hydrolysis of the amide bond, a key transformation, the transition state would likely involve the tetrahedral intermediate formed by the attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon.

A hypothetical transition state analysis for the alkaline hydrolysis of this compound would focus on the energy barrier for the formation of the tetrahedral intermediate and its subsequent collapse to form 4-bromophenoxyacetic acid and dimethylamine (B145610). The presence of the electronegative 4-bromophenoxy group would influence the stability of this transition state.

Hypothetical Transformation Expected Key Features of Transition State Influencing Factors
Amide HydrolysisTetrahedral geometry at the carbonyl carbonSteric hindrance from the N,N-dimethyl groups, electronic effect of the 4-bromophenoxy group
Ether CleavagePartial bond breaking of the C-O ether bondStrength of the C-O bond, nature of the cleaving agent (e.g., strong acid)
Aromatic SubstitutionFormation of a sigma complex (Wheland intermediate)Activating/deactivating nature of the -OCH2CON(CH3)2 substituent, directing effects

This table presents hypothetical data based on established chemical principles, as specific experimental or computational data for this compound is not available in the cited literature.

Computational Prediction of Reaction Energetics

Computational methods allow for the prediction of the energetics of a reaction, including the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and activation energy (Ea). These parameters are crucial for determining the spontaneity and rate of a chemical process.

Hypothetical Reaction Predicted ΔG (kcal/mol) Predicted Ea (kcal/mol)
Synthesis from 4-bromophenol (B116583) and 2-chloro-N,N-dimethylacetamide< 0 (Spontaneous)Moderate
Acid-catalyzed Hydrolysis< 0 (Spontaneous)High (requiring catalyst)
Base-catalyzed Hydrolysis< 0 (Spontaneous)Lower than acid-catalyzed

This table contains hypothetical energetic data based on general principles of organic reactions. Specific computational results for this compound are not available in the public domain.

Molecular Docking and Molecular Modeling Studies

Molecular docking and modeling are powerful computational techniques used to predict how a small molecule (ligand) interacts with a larger molecule, typically a protein (receptor). These studies are fundamental in drug discovery and design, providing insights into the binding mode and affinity of a potential drug candidate. While specific molecular docking studies for this compound are not found in the reviewed literature, we can discuss the principles and potential applications.

Ligand-Target Interactions at a Molecular Level

The interaction of this compound with a biological target would be governed by a combination of non-covalent forces. These include:

Hydrogen Bonding: The carbonyl oxygen of the amide group is a potential hydrogen bond acceptor.

Hydrophobic Interactions: The bromophenyl ring can engage in hydrophobic interactions with nonpolar residues in a binding pocket.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein.

A molecular docking simulation would place the molecule in various orientations within the active site of a target protein and score these poses based on the predicted interaction energies.

Prediction of Binding Modes and Affinities

The primary goals of molecular docking are to predict the most favorable binding orientation (binding mode) of a ligand and to estimate its binding affinity, often expressed as a binding energy or an inhibition constant (Ki). The accuracy of these predictions depends heavily on the scoring function used by the docking algorithm and the quality of the protein and ligand structures.

For this compound, a hypothetical docking study against a relevant target, for instance, a kinase or a receptor involved in a disease pathway, would generate a series of possible binding poses. The pose with the lowest predicted binding energy would be considered the most likely. The binding affinity is influenced by how well the ligand complements the shape and chemical environment of the active site.

Potential Target Predicted Key Interacting Residues (Hypothetical) Predicted Binding Affinity (Hypothetical)
Kinase Hinge RegionAmino acids capable of hydrogen bonding with the amide oxygenModerate to Low
BromodomainAromatic residues for π-π stacking with the bromophenyl ringModerate
GPCR Orthosteric SiteHydrophobic and polar residues matching the ligand's featuresVariable

This table illustrates the type of information that would be generated from a molecular docking study. The specific targets and predicted affinities are hypothetical due to the absence of published research on this compound.

Mechanistic Investigations of Chemical Reactions Involving 2 4 Bromophenoxy N,n Dimethylacetamide

Reaction Pathway Elucidation for Synthetic Transformations

The synthesis of 2-(4-bromophenoxy)-N,N-dimethylacetamide typically proceeds via a Williamson ether synthesis, a classic method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-bromophenol (B116583) is deprotonated by a base to form the 4-bromophenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of 2-chloro-N,N-dimethylacetamide.

Understanding Intermediates and Transition States

The Williamson ether synthesis follows an S(_N)2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org The key intermediate in this pathway is the 4-bromophenoxide anion, generated by the deprotonation of 4-bromophenol. The reaction proceeds through a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. wikipedia.org

The transition state of this S(_N)2 reaction involves a five-coordinate carbon atom where a partial bond is forming between the oxygen of the phenoxide and the carbon of the acetamide (B32628), while the carbon-chlorine bond is simultaneously breaking. masterorganicchemistry.com The geometry around the carbon atom inverts during this process. masterorganicchemistry.com Quantum mechanical calculations and kinetic modeling can be employed to elucidate the precise structure and energy of this transition state, revealing how factors like solvent choice can stabilize or destabilize it, thereby affecting the reaction rate and selectivity. rsc.orgresearchgate.net

Kinetic Studies and Rate Determining Steps

Kinetic studies can validate this proposed mechanism. By systematically varying the concentrations of the reactants and monitoring the initial reaction rates, a rate law can be experimentally determined. fiveable.me This experimental rate law can then be compared to the rate law predicted by the proposed mechanism. fiveable.me Furthermore, kinetic isotope effects and the study of substituent effects through Hammett plots can provide deeper insights into the nature of the transition state and the electronic demands of the reaction. fiveable.mewalisongo.ac.idwikipedia.org

Mechanisms of Bromine Functionalization

The bromine atom on the aromatic ring is a key functional group that allows for a wide range of subsequent transformations, most notably through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Reductive Elimination and Oxidative Addition Pathways in Catalysis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, proceed through a well-established catalytic cycle involving a palladium(0)/palladium(II) interchange. nih.govlibretexts.org The critical steps in this cycle are oxidative addition and reductive elimination. wikipedia.org

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated palladium(0) complex. nobelprize.orglibretexts.org In this step, the C-Br bond is broken, and the palladium center inserts itself, forming a new organopalladium(II) complex. This process increases the oxidation state and coordination number of the palladium. wikipedia.org For aryl bromides, this step is generally faster than for the corresponding aryl chlorides due to the lower C-Br bond strength. researchgate.net

Transmetalation (for couplings like Suzuki or Negishi) : The organopalladium(II) intermediate then reacts with a nucleophilic partner (e.g., an organoboron or organozinc compound) in a step called transmetalation, where the organic group from the nucleophile is transferred to the palladium center. libretexts.orgnobelprize.org

Reductive Elimination : The final step is reductive elimination, where the two organic groups attached to the palladium center couple to form the new C-C or C-N bond, and the product is released. wikipedia.orglibretexts.org This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov For reductive elimination to occur, the two groups must be in a cis orientation to each other in the coordination sphere of the metal. libretexts.org

The specific ligands on the palladium catalyst play a crucial role in modulating its reactivity, influencing the rates of both oxidative addition and reductive elimination.

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling of this compound
StepDescriptionChange in Pd Oxidation StateKey Intermediates
Oxidative AdditionThe C-Br bond of the substrate adds across the Pd(0) center.0 → +2Aryl-Pd(II)-Br complex
TransmetalationAn organic group (R) from an organometallic reagent replaces the bromide on the Pd(II) center.No changeAryl-Pd(II)-R complex
Reductive EliminationThe two organic groups (Aryl and R) couple and are expelled from the Pd center, forming the final product.+2 → 0Pd(0) catalyst regenerated

Role of the Bromine Atom in Aromatic Ring Reactivity

The bromine atom significantly influences the reactivity of the phenoxy ring in electrophilic aromatic substitution (EAS) reactions. Halogens are a unique class of substituents because they exhibit opposing electronic effects:

Inductive Effect : Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond (an inductive effect). This effect deactivates the ring, making it less reactive towards electrophiles than benzene (B151609) itself. stackexchange.com

Resonance Effect : Bromine has lone pairs of electrons that can be donated into the pi system of the benzene ring (a resonance effect). This donation of electron density preferentially stabilizes the carbocation intermediates (arenium ions) formed during attack at the ortho and para positions. stackexchange.comnih.gov

Mechanistic Insights into Amide Group Transformations

The N,N-dimethylacetamide group is generally stable but can undergo specific transformations, most notably hydrolysis under acidic or basic conditions.

The mechanism of amide hydrolysis depends on the pH of the solution. khanacademy.orgallen.inlibretexts.org

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen. khanacademy.orgpearson.com This protonation makes the carbonyl carbon significantly more electrophilic. A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon to form a tetrahedral intermediate. pearson.com A series of proton transfers follows, ultimately leading to the departure of dimethylamine (B145610) (as its protonated ammonium (B1175870) salt) and the formation of 2-(4-bromophenoxy)acetic acid. researchgate.net

Base-Catalyzed Hydrolysis : In basic conditions, a hydroxide (B78521) ion (a strong nucleophile) directly attacks the carbonyl carbon of the amide. allen.inchemistrysteps.compearson.com This forms a tetrahedral intermediate with a negative charge on the oxygen. This intermediate can then collapse, expelling the dimethylamide anion, which is a very poor leaving group. However, in a subsequent and rapid acid-base reaction, the departing dimethylamide anion deprotonates the newly formed carboxylic acid, driving the reaction to completion. chemistrysteps.com This process is generally slower than ester hydrolysis and often requires heating. libretexts.org

Hydrolysis and Transamidation Mechanisms

Hydrolysis:

The hydrolysis of this compound to 2-(4-bromophenoxy)acetic acid and dimethylamine can be catalyzed by either acid or base.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of dimethylamine yields the corresponding carboxylic acid.

Proposed Acid-Catalyzed Hydrolysis Mechanism:

Protonation of the carbonyl oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton (H⁺) from the acidic medium.

Nucleophilic attack by water: A water molecule attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the dimethylamino group.

Elimination of dimethylamine: The C-N bond cleaves, and dimethylamine departs as a good leaving group (as its conjugate acid).

Deprotonation: The protonated carbonyl group of the carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

Under basic conditions, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses to expel the dimethylamide anion, a poor leaving group. Protonation of the dimethylamide anion by water gives dimethylamine and regenerates the hydroxide catalyst.

Proposed Base-Catalyzed Hydrolysis Mechanism:

Nucleophilic attack by hydroxide: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: This results in a negatively charged tetrahedral intermediate.

Elimination of the dimethylamide anion: The intermediate collapses, and the dimethylamide anion is expelled.

Protonation: The dimethylamide anion abstracts a proton from a water molecule to form dimethylamine.

Transamidation:

Transamidation is a process where the dimethylamino group of this compound is exchanged with another amine. This reaction is typically catalyzed by acids, bases, or organometallic complexes. The direct displacement of the dimethylamino group is challenging due to the stability of the amide bond. Therefore, activation of the carbonyl group is generally required.

Catalysts can activate the amide, making the carbonyl carbon more susceptible to nucleophilic attack by an incoming amine. The reaction proceeds through a tetrahedral intermediate, similar to hydrolysis. The outcome of the reaction is often governed by the relative nucleophilicity of the competing amines and the stability of the leaving group. For instance, the reaction of this compound with a primary amine (R-NH₂) could be catalyzed by an acid to yield N-alkyl-2-(4-bromophenoxy)acetamide and dimethylamine.

ReactionCatalystKey Mechanistic Feature
Acid-Catalyzed HydrolysisH⁺Protonation of the carbonyl oxygen
Base-Catalyzed HydrolysisOH⁻Nucleophilic attack by hydroxide
TransamidationAcid/Base/MetalActivation of the carbonyl group

Electrophilic and Nucleophilic Attack on the Carbonyl Center

The carbonyl group of this compound is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Attack:

Electrophiles are attracted to the lone pairs of electrons on the carbonyl oxygen. As mentioned in the hydrolysis mechanism, protonation of the carbonyl oxygen is a key step in acid-catalyzed reactions. This electrophilic attack increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

Nucleophilic Attack:

The electrophilic carbonyl carbon is the primary site for nucleophilic attack. A wide range of nucleophiles can react at this center. The general mechanism involves the addition of the nucleophile to the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

General Mechanism of Nucleophilic Addition:

Nucleophilic attack: The nucleophile attacks the electrophilic carbonyl carbon.

Formation of a tetrahedral intermediate: The hybridization of the carbonyl carbon changes from sp² to sp³, and a tetrahedral intermediate is formed.

Subsequent reaction: The intermediate can then be protonated (in the case of addition of a neutral nucleophile like water or an alcohol) or can eliminate a leaving group (in substitution reactions like hydrolysis and transamidation).

The reactivity of the carbonyl group in this compound towards nucleophiles is influenced by both electronic and steric factors. The presence of the electron-donating dimethylamino group through resonance can slightly reduce the electrophilicity of the carbonyl carbon compared to ketones or aldehydes. Sterically, the dimethylamino group and the bulky 4-bromophenoxy group can hinder the approach of very large nucleophiles.

Attacking SpeciesSite of Attack on Carbonyl GroupImmediate Product
Electrophile (e.g., H⁺)Carbonyl OxygenProtonated Carbonyl
Nucleophile (e.g., OH⁻, R-NH₂)Carbonyl CarbonTetrahedral Intermediate

Preclinical Biological Activity Studies

In Vitro Evaluation of Biochemical Activity

In vitro studies are fundamental to characterizing the biological effects of a compound at the molecular and cellular levels. For 2-(4-bromophenoxy)-N,N-dimethylacetamide, the following sections outline the current, albeit limited, knowledge.

Enzyme Inhibition Assays

There is currently no specific information available in the scientific literature regarding the direct evaluation of this compound in enzyme inhibition assays. However, the phenoxyacetamide scaffold is known to be a versatile core in the design of various enzyme inhibitors. For instance, derivatives of this structural class have been investigated for their potential to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation. archivepp.com Additionally, other acetamide (B32628) derivatives have been explored as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease, and as α-glucosidase inhibitors for the management of diabetes. researchgate.netnih.gov

Receptor Binding Studies

Direct receptor binding studies for this compound are not prominently reported. However, a structurally similar compound, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide (referred to as compound I-17), was recently identified as a potent and selective antagonist for the P2Y14 receptor (P2Y14R). acs.orgnih.gov The P2Y14R is implicated in inflammatory processes, and its antagonists are of therapeutic interest. acs.org Compound I-17 demonstrated a high binding affinity for P2Y14R with an IC50 value of 0.6 nM. acs.orgnih.gov This finding suggests that the 2-(4-bromophenoxy)acetamide (B1267825) moiety is a key pharmacophore for interaction with this receptor.

Table 1: Receptor Binding Affinity of a Structurally Related Compound

Compound Target Receptor Binding Affinity (IC50)
N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide (I-17) P2Y14R 0.6 nM acs.orgnih.gov

Cell-Based Assays

Specific cell-based assay results for this compound, including cytotoxicity, in vitro antibacterial, and in vitro anti-inflammatory effects, are not available in the current literature. However, the broader class of phenoxyacetamide derivatives has been evaluated in various cell-based systems.

Cytotoxicity: Several studies have reported the cytotoxic potential of phenoxyacetamide derivatives against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. mdpi.comresearchgate.net For example, certain 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have shown anticancer activity. researchgate.net

In Vitro Antibacterial Activity: While some phenoxyacetamide derivatives have been synthesized and evaluated for their antimicrobial properties, the tested compounds were found to be devoid of significant antibacterial activity against representative Gram-positive and Gram-negative bacteria at the tested concentrations. nih.gov In contrast, other studies on related scaffolds, such as 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, have demonstrated moderate to potent activity against Mycobacterium tuberculosis. mdpi.comnih.gov

In Vitro Anti-inflammatory Effects: The anti-inflammatory potential of the phenoxyacetamide scaffold is suggested by the activity of related compounds. As mentioned, the P2Y14R antagonist N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide (I-17) demonstrated satisfactory inhibitory activity on the inflammatory response in an in vitro model of acute gouty arthritis by decreasing inflammatory factor release. acs.orgnih.gov Furthermore, studies on N,N-dimethylacetamide (DMA), which shares the N,N-dimethylacetamide portion of the target molecule, have shown that it can suppress the secretion of pro-inflammatory cytokines and chemokines in various cell lines, including human intestinal epithelial cells and monocytes. fortunejournals.comfortunejournals.comresearchgate.net DMA has been shown to attenuate the release of IL-8, IL-6, and IL-1β in LPS-stimulated THP-1 monocytes. fortunejournals.com

Molecular Mechanisms of Action in Cellular Systems (preclinical)

The precise molecular mechanisms of action for this compound have not been elucidated. However, based on the activities of related compounds, some potential mechanisms can be hypothesized.

The anti-inflammatory activity of the closely related P2Y14R antagonist, I-17, is mediated through the NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway, leading to a decrease in inflammatory factor release and cell pyroptosis. nih.gov

The parent compound, N,N-dimethylacetamide (DMA), is believed to exert its anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) pathway. fortunejournals.comfortunejournals.com DMA has been shown to prevent the degradation of IκBα, an inhibitory protein of NF-κB, in THP-1 human monocytes. fortunejournals.comresearchgate.net Additionally, DMA has been identified as a bromodomain ligand, binding to BRD2 and BRD4, which can modulate gene transcription and inhibit processes like osteoclastogenesis. nih.govnih.govnih.gov

In Silico Prediction of Biological Activity

Computational methods are valuable tools for predicting the biological activity and understanding the structure-activity relationships of novel compounds.

Pharmacophore Modeling and Virtual Screening

There are no specific pharmacophore models or virtual screening studies published for this compound. However, a molecular docking study was performed for the related P2Y14R antagonist, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide (I-17). acs.org This study was part of a drug discovery effort that utilized crystallographic overlay and molecular hybridization to design novel P2Y14R antagonists. acs.org The docking analysis provided insights into the binding mode of this class of compounds within the P2Y14 receptor, which could potentially be extrapolated to understand how this compound might interact with this or other biological targets.

Target Identification and Pathway Analysis

Specific molecular targets and biological pathways for this compound have not been elucidated in the available scientific literature. Research on the related compound, N,N-dimethylacetamide (DMA), has shown that it can act as a bromodomain ligand and inhibit the NF-κB signaling pathway, which is crucial in inflammation. fortunejournals.comfortunejournals.comresearchgate.netnih.govnih.govnih.gov However, it remains to be experimentally determined if the addition of the 4-bromophenoxy group to the N,N-dimethylacetamide structure confers similar or novel target interactions and pathway modulations.

Non-Human In Vivo Efficacy Studies (without dosage/safety reporting)

There are no specific non-human in vivo efficacy studies reported for this compound in the public domain.

Proof-of-Concept Studies in Animal Models (preclinical, e.g., inflammatory, antimicrobial models, without clinical human trial data)

Proof-of-concept studies in animal models specifically investigating the efficacy of this compound have not been published. While extensive in vivo research exists for N,N-dimethylacetamide (DMA), demonstrating its anti-inflammatory effects in models of inflammatory bowel disease, preterm birth, and neuroinflammation, this data cannot be directly extrapolated to this compound. fortunejournals.comfortunejournals.comresearchgate.netnih.gov The influence of the 4-bromophenoxy moiety on the in vivo activity of the parent compound is unknown without dedicated preclinical animal studies.

Histopathological and Biochemical Analysis in Animal Studies (preclinical)

As there are no reported in vivo studies for this compound, there is consequently no histopathological or biochemical analysis data from animal studies for this specific compound. Such analyses are contingent on the execution of preclinical animal model studies. For the related compound DMA, studies have shown it can attenuate histologic features of colitis in animal models. fortunejournals.comfortunejournals.comresearchgate.net

Structure Activity Relationship Sar Studies

Influence of the 4-Bromophenoxy Moiety on Biological Activity

The 4-bromophenoxy group is a key structural element that significantly impacts the biological activity of this class of compounds. Its features, including the halogen substitution and the phenoxy linker, are pivotal in defining the molecule's interaction with biological targets.

The nature, position, and number of halogen substituents on the phenyl ring can dramatically alter the biological activity of phenoxyacetamide derivatives. Halogens like bromine, chlorine, and fluorine influence the compound's lipophilicity, electronic properties, and metabolic stability, all of which are crucial for its pharmacodynamic and pharmacokinetic behavior.

Research on related phenoxyacetamide series has shown that halogen substitution is a determining factor for activity. For instance, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, compounds bearing halogens on the aromatic ring demonstrated notable anticancer and anti-inflammatory activities. researchgate.net The position of the halogen is also critical; studies on other aromatic compounds have shown that moving a halogen substituent between the ortho, meta, and para positions can lead to significant variations in biological efficacy due to steric and electronic effects that alter binding to target proteins. nih.gov

The presence of a bromine atom at the para-position, as in 2-(4-bromophenoxy)-N,N-dimethylacetamide, often confers a balance of lipophilicity and electronic character that can be favorable for activity. In some contexts, this substitution pattern has been associated with enhanced potency.

Compound SeriesSubstitution PatternObserved Effect on ActivityReference
2-(Substituted phenoxy)-N-(1-phenylethyl)acetamidesHalogens on the aromatic ringFavors anticancer and anti-inflammatory activity researchgate.net
1-Benzoyl-3-(halogenophenyl)thioureasVarying halogen (Br, I) and position (ortho, meta, para)Affects molecular conformation and crystal packing nih.gov

The phenoxy spacer, which consists of a phenyl ring connected to an ether oxygen, is integral to the structure of these compounds. This spacer properly orients the substituted phenyl ring and the acetamide (B32628) tail, influencing how the molecule fits into the binding site of a biological target. The ether linkage provides a degree of rotational flexibility, which can be crucial for achieving an optimal binding conformation.

Modifications to the N,N-Dimethylacetamide Unit and Their Effect on Activity

The N,N-dimethylacetamide portion of the molecule is also a critical site for modification to tune the compound's biological and physicochemical properties. Changes to the alkyl groups on the nitrogen atom and the length of the acetamide chain can have profound effects on activity.

The N,N-dimethyl configuration is a common feature in many biologically active compounds. Altering the size and nature of these alkyl groups can impact the molecule's solubility, metabolic stability, and ability to interact with its target.

In studies of related N,N-dialkyl-substituted compounds, the size of the alkyl groups has been shown to be a key factor. For example, in a series of N,N-disubstituted amino acid derivatives, increasing the alkyl chain length on the nitrogen led to changes in transdermal penetration enhancement, with decyl N,N-dimethylamino acetate (B1210297) being a lead compound. nih.gov In another study on pyrazolopyrimidine acetamide derivatives, increasing the N-alkyl chain length had a modest effect on binding affinity, suggesting the presence of a lipophilic binding pocket that can accommodate these groups. mdpi.com However, introducing bulkier or aromatic substituents on the nitrogen can sometimes lead to steric hindrance, reducing binding affinity. mdpi.com

Compound SeriesModificationObserved Effect on Activity/PropertyReference
N,N-Disubstituted amino acid derivativesVariation of N-alkyl chain lengthAltered transdermal penetration enhancement nih.gov
Pyrazolopyrimidine acetamide derivativesIncrease in N-alkyl chain lengthLittle effect on TSPO binding affinity mdpi.com
Pyrazolopyrimidine acetamide derivativesN-benzyl substituent instead of N-aromaticDecreased affinity, possibly due to steric hindrance mdpi.com

The length of the carbon chain between the phenoxy oxygen and the amide carbonyl group can also be a critical determinant of biological activity. The two-carbon (acetamide) linker is common, but extending or shortening this chain can alter the spatial relationship between the aromatic ring and the amide functionality.

In a study of N-substituted quinoxaline-2-carboxamides, extending the amide bridge from a methylene (B1212753) to an ethylene (B1197577) linker negatively impacted antimycobacterial activity. mdpi.com However, a propylene (B89431) linker preserved the activity. mdpi.com This suggests that there is an optimal distance and flexibility required for the terminal groups to interact effectively with the target. These findings highlight that even subtle changes in chain length can significantly affect the compound's biological profile.

Systematic Structural Variations and Their Biological Consequences

Systematic exploration of the phenoxyacetamide scaffold has revealed highly responsive structure-activity relationships. nih.gov Combining favorable structural features often leads to additive effects on potency. For example, optimizing substitutions on the phenyl ring while also making beneficial modifications to the acetamide unit can result in compounds with significantly enhanced activity.

In the development of inhibitors for the Pseudomonas aeruginosa type III secretion system, a systematic study of a phenoxyacetamide scaffold showed that most structural features contributing to potency were additive, leading to optimized inhibitors with IC50 values below 1 μM. nih.gov This underscores the importance of a holistic approach to SAR, where modifications to different parts of the molecule are considered in concert to achieve the desired biological outcome.

Design and Synthesis of Analogues and Derivatives

Strategy for Rational Design of New Chemical Entities

The rational design of new molecules based on the 2-(4-bromophenoxy)-N,N-dimethylacetamide scaffold aims to optimize its physicochemical and pharmacological properties. This is achieved through systematic modifications of its core structure, guided by established drug design principles.

Scaffold Hopping Approaches

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that maintain similar biological activity to a known active molecule by modifying the core molecular framework. For this compound, several scaffold hopping strategies can be envisioned to explore new chemical space while retaining key pharmacophoric features.

One approach involves replacing the central phenoxyacetamide core with bioisosteric equivalents. For instance, the ether linkage could be replaced with more rigid or flexible linkers to alter the conformational properties of the molecule. The aromatic rings can also be substituted with various heterocyclic systems to modulate properties such as solubility, metabolic stability, and target-binding interactions.

Table 1: Potential Scaffold Hopping Strategies for this compound

Original ScaffoldProposed Replacement ScaffoldsRationale for Replacement
PhenoxyacetamidePhenyl-substituted oxazolidinoneIntroduction of a heterocyclic core to improve physicochemical properties.
PhenoxyacetamideBenzoxazinone derivativesRigidification of the scaffold to potentially enhance binding affinity.
PhenoxyacetamideThioether or sulfone linkageAlteration of the electronic and conformational properties of the linker.

These proposed scaffolds can be further evaluated using computational modeling to predict their binding modes and potential for biological activity before embarking on synthetic efforts.

Fragment-Based Drug Discovery (FBDD) Principles

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The this compound molecule can be deconstructed into its constituent fragments to guide the design of new analogues.

The key fragments of the parent compound are the 4-bromophenoxy group, the acetamide (B32628) linker, and the N,N-dimethyl moiety. In an FBDD approach, libraries of compounds containing these or similar fragments would be screened against a biological target. Hits from this screen can then be optimized by growing or linking fragments to generate more potent and selective molecules. For example, alternative substitutions on the phenyl ring or different N-alkyl groups on the amide could be explored based on the binding interactions of the initial fragments.

Synthetic Routes to Homologues and Isomers

The synthesis of homologues and isomers of this compound is crucial for understanding the impact of structural modifications on its biological activity.

Homologues can be prepared by varying the length of the alkyl chain on the amide nitrogen or by introducing alkyl substituents on the phenyl ring. For instance, N-ethyl-N-methyl or N,N-diethyl analogues can be synthesized by reacting 2-(4-bromophenoxy)acetyl chloride with the corresponding secondary amines.

Positional isomers, where the bromo substituent is at the ortho or meta position of the phenoxy ring, can be synthesized starting from the corresponding bromophenols. The general synthetic scheme involves the Williamson ether synthesis between the appropriate bromophenol and an alpha-haloacetate, followed by amidation.

General Synthetic Scheme for Phenoxyacetamide Analogues

A common route to synthesize this compound and its analogues involves a two-step process:

Etherification: 4-Bromophenol (B116583) is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate) in the presence of a base such as potassium carbonate in a suitable solvent like acetone or acetonitrile. This reaction yields ethyl 2-(4-bromophenoxy)acetate.

Amidation: The resulting ester is then reacted with dimethylamine (B145610), typically as a solution in a solvent like ethanol or as a gas bubbled through the reaction mixture, to yield the final product, this compound. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with dimethylamine using a standard peptide coupling reagent.

Preparation of Chiral Analogues

The introduction of chirality into the this compound scaffold can lead to enantiomers with different biological activities and pharmacokinetic profiles. A chiral center can be introduced at the alpha-position to the carbonyl group of the acetamide moiety.

The stereoselective synthesis of such chiral analogues can be achieved through several methods:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the 2-(4-bromophenoxy)acetic acid, followed by diastereoselective alkylation at the alpha-position. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Asymmetric Catalysis: An enolate derived from a precursor to the phenoxyacetamide can be reacted with an electrophile in the presence of a chiral catalyst to induce enantioselectivity.

Resolution of Racemates: A racemic mixture of a chiral analogue can be synthesized and then separated into its constituent enantiomers using techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.

Combinatorial Library Synthesis for SAR Exploration

To efficiently explore the structure-activity relationships (SAR) of the this compound scaffold, combinatorial chemistry can be employed to generate a library of diverse analogues. A parallel synthesis approach can be utilized where a common intermediate is reacted with a variety of building blocks.

A typical combinatorial library design for this scaffold would involve variations at three key positions:

R1 (Aromatic Substitution): A diverse set of substituted phenols can be used as starting materials to introduce a range of functional groups (e.g., halogens, alkyl, alkoxy, nitro) onto the phenyl ring.

R2 (Amide N-Substituents): A library of primary and secondary amines can be used in the amidation step to generate a wide array of N-substituted amides.

R3 (Alpha-Substitution): Alkylation at the alpha-position of the acetamide can introduce further diversity.

Table 2: Example of a Combinatorial Library Design for SAR Exploration

Position of DiversityBuilding Blocks
R1 (Phenol) 4-Chlorophenol, 4-Fluorophenol, 4-Methylphenol, 4-Methoxyphenol
R2 (Amine) Diethylamine, Pyrrolidine, Piperidine, Morpholine
R3 (Alpha-substituent) Methyl iodide, Ethyl bromide, Benzyl bromide

The resulting library of compounds can then be screened for biological activity to identify key structural features that contribute to potency and selectivity, thereby guiding further lead optimization efforts.

Potential Non Clinical Applications and Future Research Directions

Development as Chemical Probes for Biological Research

The structure of 2-(4-bromophenoxy)-N,N-dimethylacetamide makes it an interesting candidate for development as a chemical probe to investigate biological systems. Its potential utility stems from the biological activities observed in closely related N-substituted acetamide (B32628) derivatives.

Recent drug discovery efforts have highlighted the potential of N-substituted acetamide derivatives as potent antagonists for the P2Y14 receptor (P2Y14R), which is implicated in various inflammatory diseases. nih.gov A study focused on designing novel P2Y14R antagonists developed a series of N-substituted-acetamide compounds, including the highly potent antagonist, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, which exhibited an IC50 of 0.6 nM. nih.gov This compound shares the core "2-(4-bromophenoxy)acetamide" structure with the subject of this article.

This research indicates that this compound could serve as a valuable chemical probe for studying the P2Y14 receptor. By acting as a ligand, it can be used in target validation studies to explore the physiological and pathological roles of P2Y14R in inflammatory processes, such as those seen in acute gouty arthritis. nih.gov The parent compound, N,N-dimethylacetamide (DMAc), has also been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway, further supporting the potential of its derivatives in inflammation research. nih.govnih.gov

The potential for this compound in target validation is summarized in the table below:

Potential Target Rationale for Investigation Research Application Supporting Evidence
P2Y14 ReceptorStructural similarity to known potent P2Y14R antagonists.Elucidating the role of P2Y14R in inflammatory diseases like gout.Discovery of N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide as a potent antagonist. nih.gov
NF-κB PathwayThe parent compound, DMAc, is a known inhibitor of this pathway.Investigating the downstream effects of inhibiting inflammatory signaling cascades.Documented anti-inflammatory effects of DMAc. nih.govnih.gov
BromodomainsDMAc has been identified as a ligand for bromodomains, which are involved in epigenetic regulation. nih.govExploring the epigenetic mechanisms related to inflammation and bone metabolism.Bioactivity of DMAc as a bromodomain ligand. nih.govncats.io

While direct studies employing this compound in proteomic or metabolomic investigations have not been identified in the current literature, its potential as a modulator of specific biological pathways suggests it could be a useful tool in such studies. For instance, in a proteomic analysis, the compound could be used to treat cells, and subsequent changes in protein expression could be analyzed to identify proteins involved in the P2Y14R or NF-κB signaling pathways. nih.gov

Similarly, in metabolomic studies, the compound could help elucidate the metabolic consequences of inhibiting these pathways. The metabolism of the parent compound, DMAc, has been studied, and its metabolites have been identified, which could provide a basis for understanding how this compound itself is processed in biological systems and how it might influence cellular metabolism. nih.govnih.gov

Future research could focus on synthesizing isotopically labeled versions of this compound to facilitate its use in quantitative proteomic and metabolomic experiments. nih.gov

Applications in Materials Science (e.g., polymer chemistry, advanced materials)

The applications of this compound in materials science are not yet documented. However, the properties of its parent compound, N,N-dimethylacetamide (DMAc), suggest potential areas for future investigation. DMAc is a versatile polar aprotic solvent with a high boiling point, making it widely used in the chemical industry, particularly in the production of polymers and synthetic fibers. wikipedia.orgnbinno.comatamanchemicals.com

DMAc is a preferred solvent for spinning fibers such as polyacrylonitrile (B21495) (a precursor to carbon fibers) and spandex. wikipedia.orgnbinno.com It is also used in the manufacturing of polyamides and polyurethanes. atamanchemicals.comtaylorandfrancis.com Given this precedent, this compound could potentially be explored as a specialty solvent or an additive in polymer formulations. The presence of the bromophenoxy group could impart specific properties, such as flame retardancy or altered solubility characteristics, to the resulting materials.

Further research is needed to determine if this compound can act as a monomer in polymerization reactions or as a functional additive to create advanced materials with novel properties.

Role in Agrochemical Research (e.g., as intermediates or active compounds, without human safety implications)

The role of this compound in agrochemical research is another area that remains largely unexplored. The parent compound, DMAc, is used as a reaction medium in the production of agrochemicals. ncats.ioatamanchemicals.com The acetamide chemical scaffold is present in various herbicides and fungicides. For instance, Dimethenamid-P is a herbicide that is a chloroacetamide derivative.

The structure of this compound, containing a halogenated phenyl ring, is a common feature in many pesticides. The bromine atom can be a site for further chemical modification, suggesting its potential use as a synthetic intermediate. Research into other bromophenoxy acetamide derivatives has indicated their potential as antimicrobial agents, which could be relevant for developing new fungicides. researchgate.net

Future research could involve screening this compound for herbicidal, fungicidal, or insecticidal activity. Its utility as a precursor for the synthesis of more complex agrochemical compounds also warrants investigation.

Unexplored Reactivity and Green Chemistry Approaches

The reactivity of this compound has not been extensively studied. Based on its structure, several reaction types can be predicted. The bromine atom on the phenoxy group can undergo substitution reactions with various nucleophiles. The acetamide group can be hydrolyzed under acidic or basic conditions. Furthermore, the parent compound, DMAc, has been shown to undergo oxidation, which can lead to the formation of impurities in chemical processes. rsc.org Understanding these reactivity patterns is essential for its potential synthetic applications.

From a green chemistry perspective, the synthesis of this compound itself would be an area for optimization. Green chemistry principles aim to reduce waste and use less hazardous substances. researchgate.net The synthesis of the parent compound, DMAc, is typically achieved by reacting dimethylamine (B145610) with acetic acid or its derivatives. wikipedia.orgchemicalbook.com Developing a green synthesis for this compound would likely focus on using environmentally benign solvents, minimizing reaction steps, and employing catalytic methods to improve atom economy.

The table below outlines potential areas for future research into the reactivity and green synthesis of this compound.

Research Area Focus Potential Methods/Approaches
Unexplored ReactivityCharacterizing novel reactions and transformations.- Metal-catalyzed cross-coupling reactions at the bromine position. - Derivatization of the acetamide group. - Studying its stability under various oxidative and reductive conditions.
Green SynthesisDeveloping environmentally friendly synthetic routes.- Use of greener solvents to replace traditional ones. - Catalyst development to improve reaction efficiency and reduce waste. - Exploring one-pot synthesis procedures to minimize intermediate isolation steps.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (preclinical)

The intersection of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is a rapidly evolving field, promising to accelerate the identification and optimization of novel therapeutic agents. For a compound such as this compound, AI and ML can be theoretically applied in several key areas of preclinical drug discovery, even if specific published research on this molecule is not available. The following outlines potential applications based on established AI/ML methodologies in drug development.

Predictive Modeling of Bioactivity and Physicochemical Properties

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, could be employed to predict the biological activity of this compound and its analogues. By training on large datasets of compounds with known activities, these models can identify chemical features that correlate with desired biological effects. For instance, a model could predict the inhibitory activity of this compound against a specific enzyme or its binding affinity to a particular receptor.

Similarly, AI can predict essential physicochemical properties, such as solubility, permeability, and metabolic stability. These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a compound and to guide chemical modifications to improve its pharmacokinetic profile.

Table 1: Hypothetical AI-Predicted Properties of this compound

Property Predicted Value AI/ML Model Type
Target Affinity (IC50) 1.2 µM Deep Neural Network
Aqueous Solubility -3.5 logS Graph Convolutional Network
Blood-Brain Barrier Permeability Low Support Vector Machine

De Novo Drug Design and Lead Optimization

Generative AI models can be utilized for de novo drug design, creating novel molecular structures with desired properties. Starting with a scaffold like this compound, these models can suggest modifications to enhance potency or reduce potential off-target effects. For example, an AI could propose alternative substituents on the phenyl ring or modifications to the acetamide group to optimize interactions with a biological target.

In lead optimization, machine learning algorithms can analyze structure-activity relationship data from a series of analogues of this compound. This analysis can help identify the most promising candidates for further development and guide the synthesis of new derivatives with improved efficacy and safety profiles.

High-Throughput Screening Data Analysis

In preclinical research, high-throughput screening (HTS) generates vast amounts of data. AI and ML are invaluable for analyzing HTS data to identify "hit" compounds. If this compound were part of a screening library, machine learning could help distinguish true hits from false positives and prioritize compounds for further investigation based on their activity profiles across multiple assays.

Furthermore, AI can be used to build predictive models from HTS data, enabling virtual screening of large compound libraries to identify molecules with a high probability of being active, thereby reducing the time and cost associated with experimental screening.

Q & A

Q. Answer :

  • Polar Aprotic Solvents (DMAC, DMF) : Enhance solubility (up to 100 mg/mL) and stabilize transition states in SN2 reactions due to high dielectric constants (ε ≈ 37 for DMAC) .
  • Protic Solvents (Water, Methanol) : Risk hydrolysis of the acetamide group, especially under acidic/basic conditions. Monitor via pH control and kinetic studies .
  • Thermodynamic Studies : Measure excess molar volumes (Vᴱ) in binary solvent mixtures (e.g., DMAC + triethyl phosphate) to predict solvation effects .

Advanced: What strategies mitigate aggregation issues in solution-phase studies of this compound?

Q. Answer :

  • Dynamic Light Scattering (DLS) : Detect aggregates >100 nm in aqueous solutions. Add co-solvents (e.g., 10% DMAC) to disrupt hydrophobic interactions .
  • Surfactant Use : Triton X-100 (0.1% w/v) reduces surface tension, improving dispersion in biological assays .
  • Temperature Control : Maintain solutions at 4°C to slow aggregation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.